

# Phenyl Propargyl Ether: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Phenyl propargyl ether*

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Introduction: **Phenyl propargyl ether**, also known as (prop-2-yn-1-yloxy)benzene, is a versatile bifunctional organic compound. It incorporates a phenyl ether group and a terminal alkyne, making it a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a wide array of chemical transformations, including sigmatropic rearrangements, cycloadditions, and metal-catalyzed coupling reactions. This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols, and spectroscopic data, serving as a technical resource for professionals in research and development.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **phenyl propargyl ether** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

## Table 1: Physical Properties of Phenyl Propargyl Ether

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O	[1][2]
Molecular Weight	132.16 g/mol	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[5][6]
Density	1.030 g/mL at 20 °C	[1][3][4]
Boiling Point	83 °C at 15 mmHg	[7]
Melting Point	15 °C	[7]
Refractive Index (n <sup>20</sup> /D)	1.535	[1][3][4]
Flash Point	76 °C (168.8 °F) - closed cup	[1][3]
Vapor Pressure	0.41 mmHg at 25 °C	[7]
Solubility	Soluble in chloroform	[7]

**Table 2: Chemical and Safety Properties**

Property	Description	Reference(s)
Chemical Stability	Stable under normal conditions; sensitive to air.	[8]
Incompatibilities	Strong oxidizing agents.	[8][9]
Hazardous Reactions	Hazardous polymerization does not occur.	[8]
Primary Hazards	Combustible liquid. Causes skin irritation and serious eye damage. May cause respiratory irritation.	[1][2][8]
Storage Conditions	Keep refrigerated (2-8°C) in a dry, well-ventilated place under an inert atmosphere. Keep away from heat and ignition sources.	[1][3][9]

# Chemical Reactivity and Key Transformations

**Phenyl propargyl ether**'s reactivity is dominated by its terminal alkyne and the aryl propargyl ether moiety. This allows for a diverse range of synthetic applications.

## Claisen Rearrangement

The most notable reaction of aryl propargyl ethers is the thermal[10][10]-sigmatropic rearrangement, a variant of the Claisen rearrangement.[11][12] Upon heating, **phenyl propargyl ether** rearranges to form an allenyl cyclohexadienone intermediate. This intermediate can then undergo further transformations, such as tautomerization to an allenylphenol or subsequent cyclization to yield chromene or benzofuran derivatives, depending on the reaction conditions and substitution patterns.[1][10][13] High temperatures, often exceeding 200°C, are typically required for this transformation.[1][7][10]

Caption: The thermal Claisen rearrangement of **phenyl propargyl ether**.

## Cycloaddition Reactions

The terminal alkyne functionality makes **phenyl propargyl ether** an excellent substrate for various cycloaddition reactions. It can participate in [2+2], [2+3], and other pericyclic reactions to form diverse carbocyclic and heterocyclic systems. For instance, the Huisgen 1,3-dipolar cycloaddition with azides (a "click" reaction) can be employed to synthesize triazoles, often facilitated by copper or ruthenium catalysts.[14] Gold-catalyzed cycloadditions with alkenes can also lead to the formation of complex polycyclic structures.[15]

## Metal-Catalyzed Transformations

The propargyl group is highly reactive towards various transition metals, particularly  $\pi$ -acidic metals like gold, platinum, and palladium.[16] These catalysts can activate the alkyne for a range of transformations, including:

- **Rearrangements:** Gold catalysts can promote rearrangements of propargylic systems to form allenes or enones.[17][18]
- **Cyclizations/Annulations:** Intramolecular reactions involving the phenyl ring or other nucleophiles can lead to the formation of heterocycles like benzofurans or chromenes under milder conditions than the thermal Claisen rearrangement.[19]

- Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl halides, providing a route to more complex substituted alkynes.

## Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of **phenyl propargyl ether**.

### Table 3: Key Spectroscopic Data for Phenyl Propargyl Ether

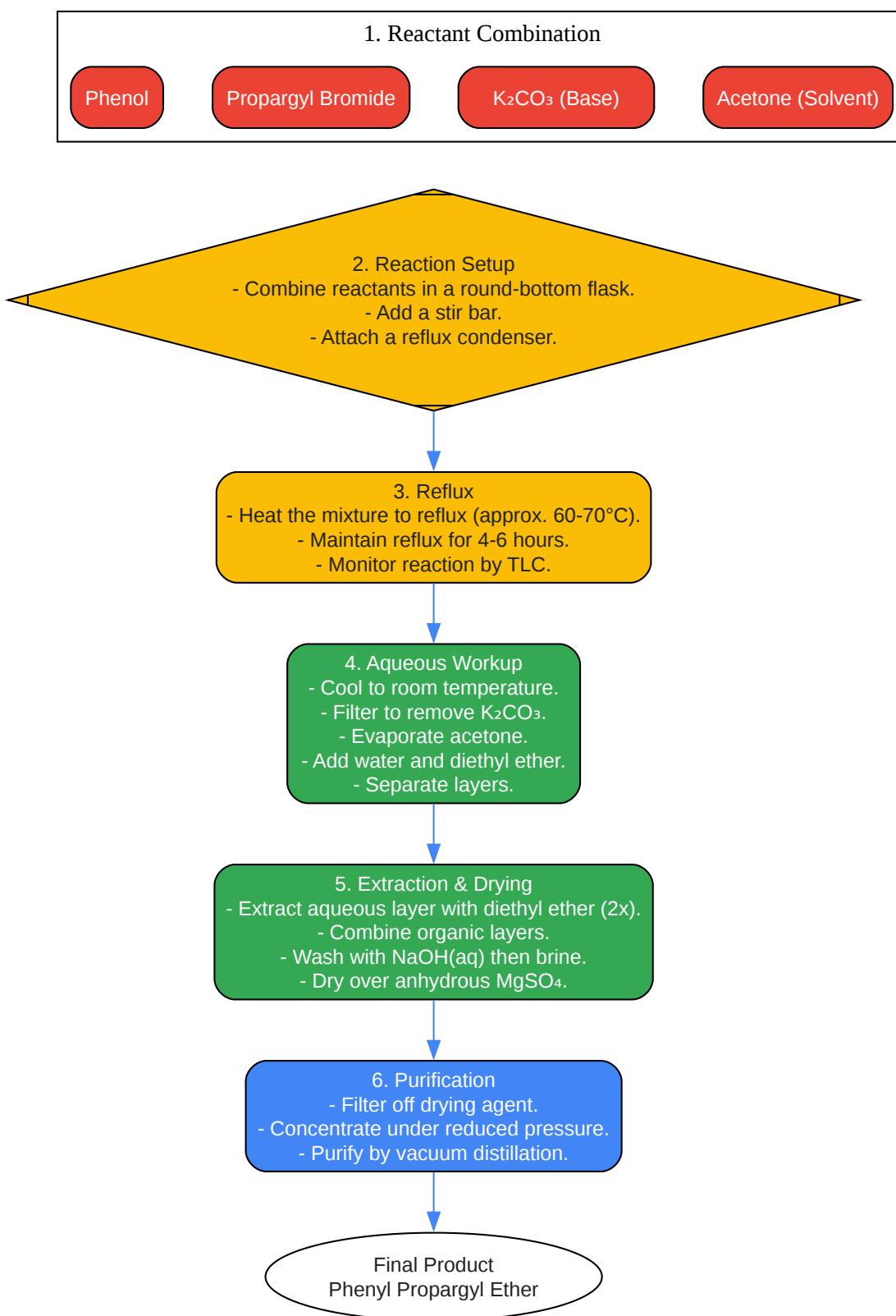
Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Reference(s)
<sup>1</sup> H NMR	Acetylenic Proton (≡C-H)	2.0 - 3.0 ppm	[20]
Methylene Protons (-O-CH <sub>2</sub> -C≡)	3.3 - 4.5 ppm	[13][20]	
Aromatic Protons (Ar-H)	6.0 - 8.5 ppm	[20]	
<sup>13</sup> C NMR	Methylene Carbon (-O-CH <sub>2</sub> -C≡)	50 - 80 ppm	[13]
Alkynyl Carbons (-C≡CH)	65 - 90 ppm		
Aromatic Carbons (C-Ar)	110 - 160 ppm		
IR Spectroscopy	Terminal Alkyne Stretch (≡C-H)	~3300 cm <sup>-1</sup> (strong, sharp)	
Alkyne Stretch (C≡C)	2100 - 2260 cm <sup>-1</sup> (weak)		
Aryl-Alkyl Ether Stretch (Ar-O-C)	1200 - 1275 cm <sup>-1</sup> (strong)	[13]	
Aryl-Alkyl Ether Stretch (C-O-Ar)	1020 - 1075 cm <sup>-1</sup> (strong)	[13]	

## Experimental Protocols

Detailed methodologies for the synthesis of **phenyl propargyl ether** and its subsequent rearrangement are provided below.

### Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of **phenyl propargyl ether** from phenol and propargyl bromide, a classic S<sub>n</sub>2 reaction.[4]



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Caption: Experimental workflow for the synthesis of **phenyl propargyl ether**.

**Methodology:**

- Reactant Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 3-4 mL per mmol of phenol).
- Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.1 eq, 80 wt.% solution in toluene) dropwise to the suspension.
- Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
- Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
- Washing and Drying: Combine the organic extracts and wash sequentially with 1 M NaOH (2 x 30 mL) to remove unreacted phenol, and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent on a rotary evaporator. Purify the crude product by vacuum distillation to yield **phenyl propargyl ether** as a colorless to pale yellow oil.

## Protocol 2: Thermal Claisen Rearrangement to 2H-Chromene

This protocol outlines a representative procedure for the thermal rearrangement of **phenyl propargyl ether**.<sup>[1][10]</sup>

**Methodology:**

- Reaction Setup: Place **phenyl propargyl ether** (1.0 eq) in a flask containing a high-boiling point, inert solvent such as N,N-diethylaniline. The flask should be equipped with a reflux condenser and a nitrogen inlet.
- Heating: Heat the solution to a high temperature (e.g., 210-220 °C) under a nitrogen atmosphere.
- Reaction Time: Maintain this temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction typically proceeds through the formation of 2-allenylphenol, which then cyclizes.
- Workup: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like diethyl ether and wash with dilute acid (e.g., 1 M HCl) to remove the diethylaniline solvent.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, primarily 2H-chromene, can then be purified by column chromatography on silica gel.

## Conclusion

**Phenyl propargyl ether** is a synthetically valuable compound with well-defined physical properties and a rich and diverse chemical reactivity. Its ability to undergo signature transformations like the Claisen rearrangement, as well as various metal-catalyzed and cycloaddition reactions, establishes it as a key intermediate in the synthesis of complex carbocyclic and heterocyclic scaffolds. This guide provides the core technical data and procedural knowledge essential for its effective use in a research and development setting.

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